molecular formula C12H14N2O3S B12136461 ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B12136461
M. Wt: 266.32 g/mol
InChI Key: HYFMBMJOOZWFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Synthetic routes for this compound are not extensively documented. one approach involves the reaction of appropriate starting materials, such as 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one, with ethyl bromoacetate under suitable conditions.
    • Industrial production methods may involve modifications of existing synthetic routes or alternative strategies.
  • Chemical Reactions Analysis

    • Ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various reactions:

        Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.

        Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

        Acylation: The ethyl acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

    • Common reagents include nucleophiles, oxidizing agents, and reducing agents.
  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

      Biology: It may serve as a probe in biological studies due to its structural features.

      Medicine: Investigations into potential pharmacological properties are ongoing.

      Industry: Its applications in materials science or organic synthesis are being explored.

  • Mechanism of Action

    • The exact mechanism of action remains elusive, but it likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its biological effects.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C12H14N2O3S

    Molecular Weight

    266.32 g/mol

    IUPAC Name

    ethyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate

    InChI

    InChI=1S/C12H14N2O3S/c1-3-8-5-9-11(18-8)13-7-14(12(9)16)6-10(15)17-4-2/h5,7H,3-4,6H2,1-2H3

    InChI Key

    HYFMBMJOOZWFLT-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)OCC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.